molecular formula C72H112N12O18 B1151225 MAL-di-EG-Val-Cit-PAB-MMAE

MAL-di-EG-Val-Cit-PAB-MMAE

Cat. No.: B1151225
M. Wt: 1433.7 g/mol
InChI Key: KSUNEBGJOUXPPQ-NGASZDMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAL-di-EG-Val-Cit-PAB-MMAE is a compound that consists of a linker (MAL-di-EG-Val-Cit-PAB) and a potent tubulin inhibitor (Monomethyl Auristatin E). This compound is primarily used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAL-di-EG-Val-Cit-PAB-MMAE involves the conjugation of Monomethyl Auristatin E with the peptide linker MAL-di-EG-Val-Cit-PAB. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MAL-di-EG-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major product formed from the synthesis of this compound is the final conjugate itself, which is used in the development of ADCs .

Scientific Research Applications

MAL-di-EG-Val-Cit-PAB-MMAE has several scientific research applications, including:

Mechanism of Action

MAL-di-EG-Val-Cit-PAB-MMAE exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAL-di-EG-Val-Cit-PAB-MMAE is unique due to its specific linker and potent tubulin inhibitor, which provide high efficacy in targeting and killing cancer cells .

Biological Activity

MAL-di-EG-Val-Cit-PAB-MMAE is a compound utilized in the field of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing damage to healthy tissues. This compound consists of a linker (MAL-di-EG-Val-Cit-PAB) and a potent antitubulin agent, monomethyl auristatin E (MMAE), which inhibits cell division by preventing tubulin polymerization.

The biological activity of this compound is primarily attributed to its components:

  • Linker : The Val-Cit-PAB linker is cleavable and designed to release MMAE upon internalization by target cells. This cleavage is facilitated by cathepsin B, an enzyme that is often overexpressed in tumor cells .
  • Payload (MMAE) : Once released, MMAE acts as a potent microtubule inhibitor, effectively halting cancer cell division and promoting apoptosis .

Stability and Efficacy

Research indicates that the stability of this compound in plasma is crucial for its efficacy as an ADC. The hydrophobic nature of the Val-Cit linker can limit the payload capacity, but modifications such as the incorporation of hydrophilic moieties can enhance stability and reduce aggregation issues .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Commonly tested lines include MCF-7 (breast cancer) and HCT116 (colon cancer).
  • IC50 Values : The compound shows IC50 values in the low nanomolar range, indicating potent cytotoxicity .

Case Studies

  • Case Study 1 : A study evaluated the therapeutic potential of this compound in a xenograft model of breast cancer. Results showed a significant reduction in tumor size compared to controls, supporting its effectiveness as an ADC.
  • Case Study 2 : Another investigation into its use against hematological malignancies revealed that treatment with this ADC led to enhanced survival rates in mice models, showcasing its potential for clinical applications .

Data Table: Biological Activity Summary

Parameter Value/Description
Linker Type MAL-di-EG-Val-Cit-PAB
Cytotoxic Agent Monomethyl auristatin E (MMAE)
Mechanism of Action Microtubule polymerization inhibition
Target Enzyme for Linker Cleavage Cathepsin B
IC50 (MCF-7) Low nanomolar range
Stability in Plasma Enhanced with hydrophilic modifications

Properties

Molecular Formula

C72H112N12O18

Molecular Weight

1433.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C72H112N12O18/c1-15-46(8)63(54(98-13)41-59(89)83-35-20-24-53(83)65(99-14)47(9)66(91)76-48(10)64(90)50-21-17-16-18-22-50)81(11)70(95)61(44(4)5)80-69(94)62(45(6)7)82(12)72(97)102-42-49-25-27-51(28-26-49)77-67(92)52(23-19-33-75-71(73)96)78-68(93)60(43(2)3)79-56(86)32-37-100-39-40-101-38-34-74-55(85)31-36-84-57(87)29-30-58(84)88/h16-18,21-22,25-30,43-48,52-54,60-65,90H,15,19-20,23-24,31-42H2,1-14H3,(H,74,85)(H,76,91)(H,77,92)(H,78,93)(H,79,86)(H,80,94)(H3,73,75,96)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1

InChI Key

KSUNEBGJOUXPPQ-NGASZDMPSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MAL-di-EG-Val-Cit-PAB-MMAE
Reactant of Route 2
Reactant of Route 2
MAL-di-EG-Val-Cit-PAB-MMAE
Reactant of Route 3
MAL-di-EG-Val-Cit-PAB-MMAE
Reactant of Route 4
MAL-di-EG-Val-Cit-PAB-MMAE
Reactant of Route 5
Reactant of Route 5
MAL-di-EG-Val-Cit-PAB-MMAE
Reactant of Route 6
Reactant of Route 6
MAL-di-EG-Val-Cit-PAB-MMAE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.